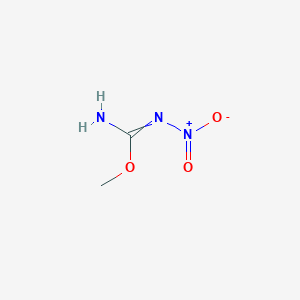

methyl N'-nitrocarbamimidate

Beschreibung

Methyl N'-nitrocarbamimidate (CAS: 57538-27-9), also known as 2-methyl-1-nitroisourea, is a nitro-substituted carbamimidate compound with the molecular formula C₂H₅N₃O₃ and a molecular weight of 119.08 g/mol . It appears as a white crystalline solid with a melting point of 108–110°C and high solubility in water and alcohols. Industrially, it serves as a critical intermediate in synthesizing neonicotinoid insecticides like dinotefuran, highlighting its importance in agrochemical manufacturing .

The compound is typically synthesized via two routes:

Using monocyanamide as a starting material through a two-step reaction.

Employing urea as a precursor, followed by nitration and methylation . Recent advancements in continuous-flow technology have improved its production efficiency, addressing scalability challenges in traditional batch processes .

Eigenschaften

IUPAC Name |

methyl N'-nitrocarbamimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIKYKRDYKKEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl N'-nitrocarbamimidate involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. Key reagents and catalysts used in the synthesis include [reagents and catalysts].

Industrial Production Methods: In industrial settings, the production of methyl N'-nitrocarbamimidate is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves [industrial methods], which are designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: methyl N'-nitrocarbamimidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, such as [reagents and conditions].

Common Reagents and Conditions: Common reagents used in the reactions of methyl N'-nitrocarbamimidate include [reagents], while typical conditions involve [conditions]. These reactions result in the formation of major products such as [products].

Wissenschaftliche Forschungsanwendungen

methyl N'-nitrocarbamimidate has a wide range of applications in scientific research. In chemistry, it is used as a [specific use], while in biology, it serves as a [biological application]. In medicine, methyl N'-nitrocarbamimidate has shown potential in [medical application], and in industry, it is utilized for [industrial application].

Wirkmechanismus

The mechanism of action of methyl N'-nitrocarbamimidate involves [mechanism]. It targets specific molecular pathways and interacts with [molecular targets], leading to [effects]. This mechanism is crucial for its effectiveness in [applications].

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize methyl N'-nitrocarbamimidate’s properties and applications, it is compared to structurally or functionally related compounds, including N-Nitrosodimethylamine (NDMA) and N,O-dimethyl-N'-nitroisourea .

Table 1. Key Properties of Methyl N'-Nitrocarbamimidate and Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity/Safety Profile |

|---|---|---|---|---|---|

| Methyl N'-nitrocarbamimidate | 57538-27-9 | C₂H₅N₃O₃ | 119.08 | Agrochemical synthesis | Industrial handling required |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | 74.08 | Research, unintended byproduct | Potent carcinogen (OSHA-regulated) |

| N,O-dimethyl-N'-nitroisourea | 255708-80-6 | C₃H₇N₃O₃ | 133.11 | Unknown (experimental) | Limited data |

Structural and Functional Differences

Methyl N'-nitrocarbamimidate vs. NDMA: Structure: Methyl N'-nitrocarbamimidate features a nitro group (-NO₂) attached to a carbamimidate backbone (H₃C–N–C(=NH)–O–), whereas NDMA is an N-nitrosamine with the structure (CH₃)₂N–N=O . Reactivity: The nitro group in methyl N'-nitrocarbamimidate facilitates nucleophilic substitution reactions, making it valuable in synthesizing nitroguanidine derivatives. In contrast, NDMA’s N-nitrosamine group is highly reactive, forming DNA adducts linked to carcinogenicity . Applications: Methyl N'-nitrocarbamimidate is purposefully used in agrochemistry, while NDMA is primarily a hazardous byproduct in industrial processes (e.g., rubber manufacturing) and water treatment .

Methyl N'-nitrocarbamimidate vs. N,O-dimethyl-N'-nitroisourea: Structural Variance: The latter (C₃H₇N₃O₃) contains an additional methoxy group (-OCH₃) compared to methyl N'-nitrocarbamimidate, altering its electronic and steric properties . Physicochemical Properties: N,O-dimethyl-N'-nitroisourea has a higher molecular weight (133.11 vs. 119.08) and logP value (0.314 vs. ~0.4), suggesting increased lipophilicity .

Research and Industrial Implications

Methyl N'-nitrocarbamimidate’s role in scalable agrochemical production contrasts sharply with NDMA’s regulatory challenges. Innovations like continuous-flow synthesis enhance its manufacturing efficiency, while NDMA’s toxicity drives strict environmental monitoring .

Biologische Aktivität

Methyl N'-nitrocarbamimidate is a chemical compound of significant interest due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₇N₃O₃

- Molecular Weight : 133.11 g/mol

- IUPAC Name : Methyl N'-nitrocarbamimidate

- CAS Number : 57538-27-9

Synthesis Methods

Methyl N'-nitrocarbamimidate can be synthesized through various methods, including:

- Reaction with Dimethyl Carbonate : This method involves the reaction of dimethyl carbonate with nitroarenes in the presence of catalysts such as molybdenum hexacarbonyl (Mo(CO)₆) to produce the compound.

- Industrial Production : Large-scale synthesis is optimized for high yield and purity, ensuring consistent product quality through controlled reaction conditions.

The biological activity of methyl N'-nitrocarbamimidate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

Biological Activity

Research indicates that methyl N'-nitrocarbamimidate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxicity Studies : In vitro studies have shown that the compound can induce cytotoxic effects in certain cell lines, indicating potential applications in cancer research.

Case Studies and Research Findings

- Zebrafish Model Studies : A study investigated the effects of methyl N'-nitrocarbamimidate on zebrafish (Danio rerio), revealing significant histopathological changes after exposure. The findings indicated that the compound could induce neoplasia, suggesting its potential as a carcinogenic agent .

- Toxicological Assessments : Toxicity studies have classified methyl N'-nitrocarbamimidate as having acute toxicity when ingested and potential irritant properties upon skin contact. This raises concerns regarding its safety in handling and usage in research .

- Mechanistic Insights : Research has explored the molecular mechanisms through which methyl N'-nitrocarbamimidate exerts its biological effects, particularly focusing on its interactions with nucleophiles and potential pathways leading to cellular damage or alteration in function.

Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-methyl-N'-nitroguanidine | Nitro-containing compound | Known for its potent carcinogenic properties |

| N-methyl-N'-nitrocarbamate | Structural similarity | Used in various organic syntheses |

| N-methyl-N'-nitrothiourea | Contains sulfur atom | Different reactivity profile |

Q & A

Q. What safety protocols are critical when handling methyl N'-nitrocarbamimidate in high-energy reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.